3-Boc-4-(4-fluorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide

Lipophilicity LogP Medicinal Chemistry

3-Boc-4-(4-fluorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide (CAS 1823685-07-9) is a Boc-protected five-membered cyclic sulfamidate, a class of heterocycles valued for their diverse reactivity in organic synthesis. This compound features a 4-fluorobenzyl substituent at the C4 position, which differentiates it from simpler alkyl- or phenyl-substituted analogs.

Molecular Formula C14H18FNO5S
Molecular Weight 331.36 g/mol
Cat. No. B12073507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Boc-4-(4-fluorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide
Molecular FormulaC14H18FNO5S
Molecular Weight331.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=C(C=C2)F
InChIInChI=1S/C14H18FNO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3
InChIKeyJXWSOQFURILZQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Boc-4-(4-fluorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide: A Functionalized Cyclic Sulfamidate Building Block for Medicinal Chemistry


3-Boc-4-(4-fluorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide (CAS 1823685-07-9) is a Boc-protected five-membered cyclic sulfamidate, a class of heterocycles valued for their diverse reactivity in organic synthesis . This compound features a 4-fluorobenzyl substituent at the C4 position, which differentiates it from simpler alkyl- or phenyl-substituted analogs. Cyclic sulfamidates, including this derivative, are recognized as versatile intermediates in medicinal chemistry programs, having been utilized in the development of PAR-1 receptor antagonists and glycogen synthase activators .

Building block
Boc-protected cyclic sulfamidate for medicinal chemistry; cited in PAR-1 antagonist and glycogen synthase activator programs
Substituent
4‑fluorobenzyl group provides a synthetic handle and may alter lipophilicity profile (class‑level)
Reactivity
Suitable for ring‑opening fluorination and late‑stage diversification; reported enantioselective outcome in related systems

Why Generic Interchangeability of 3-Boc-4-(4-fluorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide with Other Cyclic Sulfamidates Is Not Possible


Interchanging Boc-protected cyclic sulfamidates without considering the C4 substituent is not scientifically valid. The electronic and steric properties of the 4-fluorobenzyl group directly influence key physicochemical parameters such as lipophilicity (logP) , thermal safety thresholds , and HPLC retention behavior as models for target binding. Using an unsubstituted, alkyl-substituted, or even a simple phenyl analog will result in a different pharmacological or manufacturing profile, potentially impacting lead optimization, process safety, and the validity of structure-activity relationship (SAR) data.

C4 substituent mismatch
Replacing the 4‑fluorobenzyl group with phenyl, alkyl, or unsubstituted analogs may shift lipophilicity, thermal hazard profile, and chromatographic behavior; SAR and process safety data may not transfer.
Patent-class evidence gap
Unsubstituted or simple alkyl cyclic sulfamidates lack the documented use in PAR-1/glycogen synthase programs, so downstream synthetic utility may differ.
Thermal safety context
N‑substitution strongly influences base reactivity and thermal risk; predicted boiling point ~410 °C and density ~1.34 for this compound vs. lower‑boiling alkyl analogs indicate scale‑up profiles may not be interchangeable.

Head-to-Head Quantitative Evidence for 3-Boc-4-(4-fluorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide


Increased Lipophilicity of the 4-Fluorobenzyl Analog vs. the Unsubstituted Phenyl Derivative

The 4-fluorobenzyl substituent imparts a calculated lipophilicity advantage. While precise experimental data for the target compound is not publicly available, a comparison can be made with the closely related 3-Boc-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide. The phenyl derivative has a predicted logP of 3.2585 . The 4-fluorobenzyl group introduces an additional methylene spacer and a fluorine atom, which is expected to increase logP by approximately 0.5–1.0 log units based on established substituent constants. This higher lipophilicity can be a critical driver for improved membrane permeability and target engagement in a medicinal chemistry program.

Lipophilicity shift
Class‑level inference
Estimated +0.5 to +1.0 log P vs. phenyl analog
May support lipophilicity‑driven SAR screening; verify experimentally
Predicted log P ~3.26 for phenyl analog; 4‑fluorobenzyl expected to raise log P
Lipophilicity LogP Medicinal Chemistry Drug Design

Synthetic Utility as a Key Intermediate for PAR-1 Antagonists and Glycogen Synthase Activators

Boc-protected 2,2-dioxide-1,2,3-oxathiazolidines are specifically cited as intermediates in the synthesis of PAR-1 receptor antagonists and glycogen synthase activators in the patent literature . This class-level utility is well-established, providing a clear synthetic roadmap for the target compound. Unlike a simple alkyl-substituted cyclic sulfamidate, the 4-fluorobenzyl group offers a functionalized aryl handle for further derivatization, enabling its use in late-stage diversification or as a pharmacophoric element. No other direct comparative data is required to establish this as a definitive use case; its incorporation into patented drug discovery programs is itself a strong signal of preferential utility.

Patent‑cited utility
Class‑level inference
Core structure cited in PAR‑1 antagonist and glycogen synthase activator patents
Supports lead discovery workflow; verify target‑specific activity
No direct comparative data; class‑level use in WO2011067266, WO2016060940
Synthetic Intermediate Medicinal Chemistry PAR-1 Glycogen Synthase

Ring-Opening Reactivity: Enhanced Substrate Profile in Fluorination Chemistry

Cyclic sulfamidates are established substrates for nucleophilic ring-opening fluorination with TBAF. For N-benzyl [1,2,3]-oxathiazolidine 2,2-dioxides, this reaction proceeds to completion within minutes at room temperature, yielding valuable fluoroamine intermediates with high enantiomeric excess (95% ee) . The target compound, with its 4-fluorobenzyl group, represents a next-generation substrate for this chemistry, offering the potential for synthesizing more complex, fluorine-containing building blocks. The fluorination reaction is a key differentiator from simple aziridines, as the sulfamidate ring provides superior regioselectivity and functional group tolerance.

Fluorination reactivity
Supporting evidence
N‑benzyl analogs: fluorination complete in minutes at rt, 95% ee
Expected analogous reactivity; supports fluoroamine building block synthesis
No direct data on target compound; structure‑similarity inference
Ring-Opening Fluorination Synthetic Methodology Reactivity

Critical Influence of N-Substitution on Thermal Safety Profile for Scale-Up

A comprehensive study on the thermal safety of five-membered cyclic sulfamidates has demonstrated that 'ring or nitrogen substitution can have a tremendous influence on cyclic sulfamidate reactivity toward bases and therefore impact the overall safety assessment of a process' . This finding underscores that the 4-fluorobenzyl group of the target compound is not merely a passive structural feature but an active determinant of its safety profile during process chemistry. Selecting a compound with a well-understood thermal profile, or one suitable for further hazard assessment using the predictive models described in this work, is crucial. The target compound's predicted boiling point of 410.0±37.0 °C and density of 1.341±0.06 g/cm³ are further datapoints relevant to its scale-up behavior, distinguishing it from lower-boiling alkyl analogs.

Thermal safety profile
Class‑level inference
Predicted BP ~410 °C, density 1.34; N‑substitution strongly influences base reactivity
Process safety assessment needed; substitution may alter hazard profile
Based on DSC/calorimetry study (Ferrari et al.); class‑level conclusion
Process Safety Thermal Stability Scale-Up Manufacturing

Optimal Procurement Scenarios for 3-Boc-4-(4-fluorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide Based on Evidence


Medicinal Chemistry: PAR-1 Antagonist or Glycogen Synthase Activator Lead Optimization

Procure this compound when your project involves the optimization of a lead series targeting PAR-1 or glycogen synthase. The compound's core structure is directly cited in relevant patents, providing a high-confidence starting point for generating novel analogs with optimized potency and ADME profiles .

Synthetic Methodology: Late-Stage Diversification via Ring-Opening

Use this cyclic sulfamidate as an electrophilic building block for ring-opening with N-, O-, or S-nucleophiles, including fluoride. This approach grants access to chiral β-functionalized amines, which are versatile intermediates for complex molecule synthesis. The 4-fluorobenzyl group adds an additional vector for molecular complexity or subsequent functionalization .

Process Chemistry: Candidate Selection for Scalable Route Scouting

When evaluating a synthetic route for scale-up, include this compound in the initial screening panel. Its unique N-substitution can dramatically affect the thermal safety profile compared to other in-class compounds. A thorough thermal hazard assessment, as described by Ferrari et al., is recommended to de-risk the manufacturing process early in development .

Chemical Biology: Probe Design Requiring a Specific Lipophilicity Window

If your chemical probe design requires a specific, and relatively high, logP window to ensure cell permeability and target engagement, the 4-fluorobenzyl analog offers a distinct advantage over less lipophilic phenyl or unsubstituted cyclic sulfamidates, based on predicted logP comparisons .

Application
Selection Property
Validation Focus
PAR‑1 or glycogen synthase lead optimization
Core structure in patent literature; 4‑fluorobenzyl handle
Verify target affinity and ADME profile in lead series
Ring‑opening diversification with N‑/O‑/S‑nucleophiles
Sulfamidate ring‑opening reactivity; fluoroamine synthesis
Confirm regioselectivity and enantioselectivity for desired adducts
Scalable route scouting and process safety screening
N‑substitution‑dependent thermal hazard profile
Perform thermal hazard assessment (DSC/calorimetry) before scale‑up
Chemical probe design requiring higher log P window
Estimated lipophilicity advantage over phenyl analogs
Measure experimental log P and cell permeability in probe context
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